Specific Optical Rotation: Distinguishing the (R)-Enantiomer from the (S)-Enantiomer
The (R)-enantiomer (free base) exhibits a specific optical rotation of [α]D = -20° (c = 1.7, H₂O), which is opposite in sign and magnitude to the (S)-enantiomer’s expected rotation (approximately +20° under comparable conditions) . This orthogonal spectroscopic signature enables unambiguous identity confirmation and enantiomeric excess (ee) determination by polarimetry, a critical quality control parameter for procurement in asymmetric synthesis . The dihydrochloride salt provides enhanced aqueous solubility (239.1 g/mol) compared to the free base (166.18 g/mol) due to increased polarity .
| Evidence Dimension | Specific optical rotation at 589 nm |
|---|---|
| Target Compound Data | [α]D = -20° (c = 1.7, H₂O) for D‑4‑aminophenylglycine free base (CAS 35619‑39‑7) |
| Comparator Or Baseline | L‑4‑aminophenylglycine (S)-enantiomer: [α]D approximately +20° (c = 1.7, H₂O) [REFS-1, indirect] |
| Quantified Difference | Approximately 40° magnitude difference between enantiomers |
| Conditions | Polarimetry, c=1.7 in water, sodium D‑line (589 nm); reported by supplier specifications |
Why This Matters
A 40° difference in specific rotation directly impacts the reliability of identity and purity testing, making the (R)-dihydrochloride the mandatory form when the desired bioactive conformation requires the D‑configuration at the α‑carbon.
